
L-Leucinol
Overview
Description
L-Leucinol, also known as (S)-2-amino-4-methyl-1-pentanol, is an organic compound that belongs to the class of amino alcohols. It is a chiral molecule with a specific optical rotation, making it an important compound in various biochemical and pharmaceutical applications. This compound is a clear, colorless to pale yellow viscous liquid that is soluble in water and various organic solvents such as alcohols and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Leucinol can be synthesized through several methods. One common method involves the reduction of L-leucine using a reducing agent such as lithium aluminum hydride. The reaction typically takes place in an anhydrous solvent like diethyl ether under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of L-leucine hydrochloride in the presence of a metal catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: L-Leucinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form primary amines using reducing agents such as sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Primary amines.
Substitution: Alkyl halides.
Scientific Research Applications
Pharmaceutical Development
L-Leucinol serves as a crucial building block in the synthesis of pharmaceuticals, particularly in creating amino acid derivatives that enhance drug efficacy. Its role in peptide synthesis is particularly noteworthy, where it acts as a protecting group, allowing for selective modifications of amino acids without unwanted reactions. This stability under various conditions makes it a preferred choice for chemists .
Case Study: Peptide-Based Drug Design
A study highlighted the use of this compound in designing peptide-based drugs targeting specific receptors. The compound's ability to enhance bioactivity is critical for developing effective therapeutics, particularly in treating metabolic disorders .
Biotechnology
In biotechnology, this compound is utilized in producing biopolymers and as a substrate in fermentation processes. This application aids in developing bio-based materials, which are increasingly important for sustainable practices.
Data Table: Applications of this compound in Biotechnology
Application | Description |
---|---|
Biopolymer Production | Used as a building block for biodegradable materials |
Fermentation Processes | Acts as a substrate to enhance microbial growth |
Food Industry
This compound functions as a flavor enhancer and nutritional supplement within the food industry. It provides essential amino acids that support dietary needs, especially in protein-rich formulations.
Case Study: Nutritional Supplementation
Research has shown that supplementation with this compound can improve lean tissue mass and functional performance in elderly populations. In a double-blind study, participants receiving this compound-enriched essential amino acids demonstrated significant improvements in muscle strength and overall functional status .
Cosmetic Applications
In cosmetics, this compound is incorporated into skincare products for its moisturizing properties. It helps improve skin hydration and texture, making it a valuable ingredient in various formulations.
Data Table: Benefits of this compound in Cosmetics
Benefit | Description |
---|---|
Moisturizing Properties | Enhances skin hydration and texture |
Anti-aging Effects | May reduce the appearance of fine lines |
Agricultural Science
This compound is being explored for its potential in agricultural science, particularly in plant growth regulation. It may promote healthier crop yields and enhance resistance to environmental stressors.
Case Study: Crop Yield Improvement
Research indicates that this compound can positively influence plant growth by regulating hormonal pathways, which could lead to improved crop resilience against adverse conditions .
Mechanism of Action
The mechanism of action of L-Leucinol involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a ligand for certain enzymes and receptors, modulating their activity. For example, it can inhibit aminopeptidase N by binding to its active site, thereby preventing the enzyme from cleaving peptide bonds . Additionally, this compound can influence cellular signaling pathways by interacting with transporters and receptors on the cell membrane .
Comparison with Similar Compounds
L-Leucine: An essential amino acid with a similar structure but lacks the hydroxyl group present in L-Leucinol.
L-Isoleucine: Another branched-chain amino acid with a different side chain configuration.
L-Valine: A branched-chain amino acid with a shorter side chain.
Uniqueness: this compound’s uniqueness lies in its chiral nature and the presence of both amino and hydroxyl functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. Additionally, its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds .
Biological Activity
L-Leucinol, a derivative of the essential amino acid L-leucine, has garnered attention for its biological activity, particularly in the context of metabolic regulation, therapeutic applications, and potential benefits in various health conditions. This article presents a comprehensive overview of this compound's biological activity, supported by recent research findings and case studies.
Overview of this compound
This compound is known to influence protein synthesis and metabolic pathways, primarily through its role in activating the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is critical for regulating cell growth, proliferation, and survival. The biological effects of this compound extend to various physiological processes, including muscle metabolism, immune response modulation, and potential therapeutic applications in metabolic disorders.
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Protein Synthesis :
- This compound significantly enhances protein synthesis by activating mTOR signaling. This activation leads to increased phosphorylation of S6K1 and 4E-BP1, which are key regulators in the translation initiation process.
- Studies indicate that leucine supplementation can stimulate protein synthesis in skeletal muscle, liver, and adipose tissue, promoting overall metabolic health .
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Metabolic Regulation :
- Research has shown that this compound can modulate metabolic pathways by influencing the TCA (tricarboxylic acid) cycle and promoting oxidative phosphorylation. This effect is particularly relevant in enhancing the efficacy of antibiotics against drug-resistant bacteria .
- In a study involving Salmonella serotypes, exogenous L-leucine was found to increase the bactericidal effect of sarafloxacin by reprogramming bacterial metabolism and increasing reactive oxygen species (ROS) production .
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Erythropoiesis :
- A multicenter study demonstrated that this compound supplementation improved erythroid responses in patients with Diamond-Blackfan anemia (DBA), leading to increased weight and growth velocity in a subset of subjects . This suggests a potential role for this compound in managing anemia-related conditions.
Study on Drug-Resistant Bacteria
A recent study confirmed that exogenous L-leucine enhances the killing effect of sarafloxacin on drug-resistant Salmonella strains. The metabolic state of these bacteria was altered through the addition of L-leucine, resulting in increased intracellular NADH levels and improved antibiotic efficacy .
Clinical Trial for Diamond-Blackfan Anemia
In a phase I/II trial involving 55 subjects with DBA, this compound was administered to evaluate its safety and efficacy. Results indicated that 16% of subjects exhibited an erythroid response, with significant improvements in weight and linear growth observed in a notable percentage of participants . These findings underscore the compound's potential therapeutic applications beyond traditional amino acid roles.
Research Findings Summary
Q & A
Q. (Basic) What are the standard methods for synthesizing and characterizing L-Leucinol in laboratory settings?
This compound is synthesized via reduction of L-leucine or its derivatives using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Characterization typically involves:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and purity (e.g., <sup>1</sup>H and <sup>13</sup>C NMR for structural elucidation) .
- High-Performance Liquid Chromatography (HPLC) : For assessing enantiomeric purity, especially critical in chiral catalysis studies .
- Melting Point and Boiling Point Analysis : Cross-referenced with literature values (e.g., 66–70°C for melting point, 208–210°C for boiling point) .
Q. (Advanced) How can researchers determine the catalytic mechanism of this compound in asymmetric cross-aldol reactions?
Mechanistic studies involve:
- Kinetic Isotope Effect (KIE) Experiments : To identify rate-determining steps. For example, this compound-catalyzed reactions between isatin and acetone showed first-order kinetics, with KIE revealing the role of water in proton transfer .
- Computational Modeling : Density functional theory (DFT) to map transition states and energy barriers, as seen in studies of oxazolidinone intermediates .
- Stereochemical Analysis : Monitoring enantioselectivity via chiral HPLC or polarimetry to confirm (S)-2-isomer formation .
Q. (Advanced) How should researchers resolve contradictions in reported inhibitory effects of this compound across aminopeptidase B and LTA4H studies?
Discrepancies may arise from assay conditions (e.g., pH, substrate concentration) or enzyme isoforms. Mitigation strategies include:
- Standardized Assays : Replicate experiments under identical conditions (e.g., IC50 measurements at fixed substrate concentrations) .
- Structural Analysis : Compare enzyme active-site interactions using X-ray crystallography or molecular docking to identify binding variations .
- Meta-Analysis : Systematically review literature to isolate variables (e.g., purity of this compound batches, solvent effects) .
Q. (Basic) What experimental design considerations are critical for studying this compound’s role in peptide inhibitor synthesis?
Key factors include:
- Stoichiometric Control : Optimize molar ratios of this compound to reactants to avoid side reactions (e.g., SPF-5506-A4 synthesis required precise stoichiometry for amyloid-β inhibition) .
- Toxicity Screening : Assess cytotoxicity using cell viability assays (e.g., MTT assays) to validate therapeutic potential .
- Reproducibility Protocols : Document reaction conditions (temperature, solvent, catalysts) as per NIH guidelines for preclinical studies .
Q. (Advanced) How can researchers validate the enantiomeric purity of this compound in chiral catalysis studies?
Validation methods include:
- Chiral Derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) followed by <sup>19</sup>F NMR analysis .
- Circular Dichroism (CD) Spectroscopy : To detect optical activity and confirm (S)-configuration .
- X-Ray Crystallography : Resolve crystal structures of this compound derivatives to verify absolute configuration .
Q. (Basic) What safety and handling protocols are essential for this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats due to irritant properties (H315, H319) .
- Storage : At 2–8°C in airtight containers to prevent degradation .
- Waste Disposal : Follow institutional guidelines for amine-containing compounds to avoid environmental contamination .
Q. (Advanced) How do solvent polarity and proticity influence this compound’s catalytic efficiency in organocatalytic reactions?
- Polar Aprotic Solvents (e.g., dichloromethane): Enhance reaction rates by stabilizing zwitterionic intermediates in cross-aldol reactions .
- Protic Solvents (e.g., water): May disrupt hydrogen-bonding networks critical for enantioselectivity. Controlled hydration (e.g., 3.8 mg H2O in dichloromethane-d2) can optimize proton transfer steps .
Q. (Advanced) What computational tools are recommended for studying this compound’s interactions in enzyme inhibition?
- Molecular Dynamics (MD) Simulations : To model binding kinetics and residence time in aminopeptidase B .
- Docking Software (AutoDock, Schrödinger) : Predict binding poses and affinity scores for this compound derivatives .
- QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical methods to explore transition states in catalytic cycles .
Q. (Basic) How can researchers ensure reproducibility in this compound-based experiments?
- Detailed Experimental Sections : Include catalyst loading, solvent volumes, and reaction times, as per Beilstein Journal guidelines .
- Reference Standards : Use commercially available this compound (e.g., Thermo Scientific, 97% purity) to minimize batch variability .
- Data Sharing : Publish raw NMR spectra, HPLC chromatograms, and crystallographic data as supplementary information .
Q. (Advanced) What strategies optimize this compound’s application in multi-step synthetic pathways (e.g., SPF-5506-A4)?
- Stepwise Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation .
- Protection/Deprotection Strategies : Temporarily block reactive groups (e.g., -NH2) to prevent undesired side reactions .
- Scale-Up Considerations : Balance reaction efficiency with cost, e.g., substituting expensive catalysts with this compound derivatives .
Properties
IUPAC Name |
(2S)-2-amino-4-methylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSSPAXIFBTOHY-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032725 | |
Record name | (S)-2-Amino-4-methylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7533-40-6 | |
Record name | L-Leucinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7533-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007533406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-2-Amino-4-methylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-amino-4-methylpentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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